molecular formula C14H13NO3 B14881124 3-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde

3-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde

Cat. No.: B14881124
M. Wt: 243.26 g/mol
InChI Key: RHPXLDIXJSMPSX-UHFFFAOYSA-N
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Description

3-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C14H13NO3 It is a derivative of benzaldehyde, featuring a methoxy group at the 3-position and a pyridin-2-ylmethoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-methoxybenzaldehyde and 2-pyridinemethanol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Procedure: The 3-methoxybenzaldehyde is reacted with 2-pyridinemethanol in the presence of the base. The reaction mixture is stirred at an elevated temperature (e.g., 80-100°C) for several hours.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and pyridin-2-ylmethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid.

    Reduction: 3-Methoxy-4-(pyridin-2-ylmethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The pyridin-2-ylmethoxy group can enhance binding affinity and specificity to these targets, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. This makes it a valuable compound for designing molecules with tailored biological activities and material properties.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

3-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde

InChI

InChI=1S/C14H13NO3/c1-17-14-8-11(9-16)5-6-13(14)18-10-12-4-2-3-7-15-12/h2-9H,10H2,1H3

InChI Key

RHPXLDIXJSMPSX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC=CC=N2

Origin of Product

United States

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